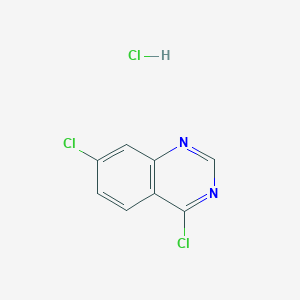
4,7-Dichloroquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloroquinazoline hydrochloride is an organic compound with the chemical formula C8H4Cl2N2·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinazoline hydrochloride typically involves the chlorination of quinazoline derivatives. One common method starts with 4-chloroquinazoline, which undergoes further chlorination to introduce the second chlorine atom at the 7-position. The reaction is usually carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions .
Industrial Production Methods
For industrial production, the process involves the following steps:
Hydrolysis and Acid Adjustment: 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution.
Decarboxylation: The resulting 4-hydroxy-7-chloroquinoline undergoes decarboxylation.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroquinazoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Aroylation: It can react with aryl aldehydes to form aroylquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Aminoquinazolines: Formed through nucleophilic substitution with amines.
Aroylquinazolines: Formed through aroylation with aryl aldehydes.
Scientific Research Applications
4,7-Dichloroquinazoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Research: It has been identified as a dengue virus entry inhibitor, making it a valuable compound for antiviral research.
Mechanism of Action
The mechanism of action of 4,7-Dichloroquinazoline hydrochloride involves its interaction with specific molecular targets. For instance, as a dengue virus entry inhibitor, it likely interferes with the viral entry process, preventing the virus from infecting host cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of viral fusion with the host cell membrane .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but differs in the nitrogen atom placement within the ring system.
4-Chloroquinazoline: Lacks the second chlorine atom at the 7-position.
Uniqueness
4,7-Dichloroquinazoline hydrochloride is unique due to its dual chlorine substitution, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H5Cl3N2 |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
4,7-dichloroquinazoline;hydrochloride |
InChI |
InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)10;/h1-4H;1H |
InChI Key |
FYVWADPXWINVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


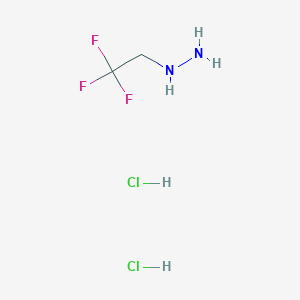
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
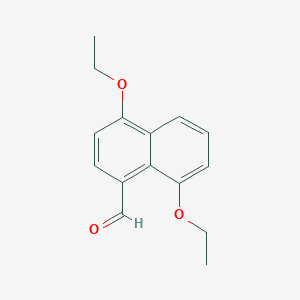
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
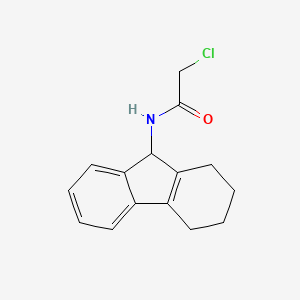
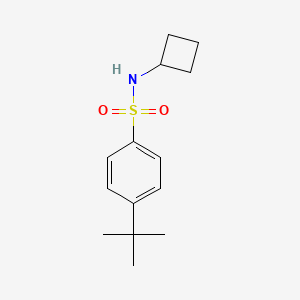
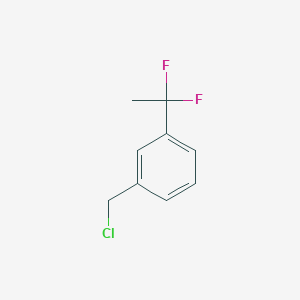
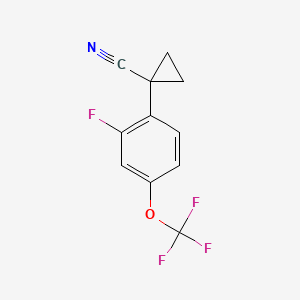
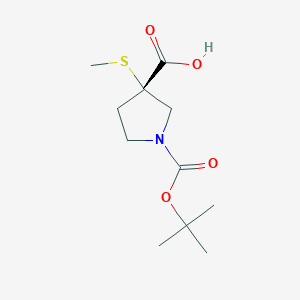
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
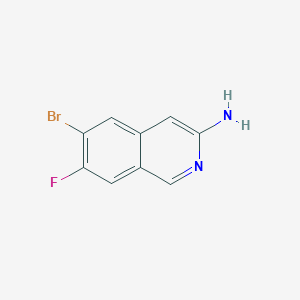
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
